molecular formula C10H11F2NO2 B14142393 Ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate CAS No. 890302-06-4

Ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate

Cat. No.: B14142393
CAS No.: 890302-06-4
M. Wt: 215.20 g/mol
InChI Key: DYMGDVRMPJPHBG-UHFFFAOYSA-N
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Description

Ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a difluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate typically involves the difluoromethylation of a pyridine derivative. One common method is the reaction of 2-methyl-3-pyridinecarboxylic acid with a difluoromethylating agent such as chlorodifluoromethane (ClCF2H) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, methyl-substituted pyridines, and various substituted pyridine derivatives .

Scientific Research Applications

Ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(trifluoromethyl)-2-methyl-3-pyridinecarboxylate
  • Ethyl 6-(chloromethyl)-2-methyl-3-pyridinecarboxylate
  • Ethyl 6-(bromomethyl)-2-methyl-3-pyridinecarboxylate

Uniqueness

Ethyl 6-(difluoromethyl)-2-methyl-3-pyridinecarboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to its analogs .

Properties

CAS No.

890302-06-4

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 6-(difluoromethyl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H11F2NO2/c1-3-15-10(14)7-4-5-8(9(11)12)13-6(7)2/h4-5,9H,3H2,1-2H3

InChI Key

DYMGDVRMPJPHBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)F)C

Origin of Product

United States

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